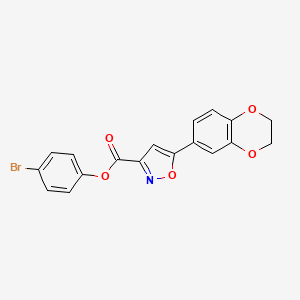![molecular formula C20H30FN3O B14986471 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide](/img/structure/B14986471.png)
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine derivative is then reacted with a cyclohexylmethyl halide under basic conditions to form the intermediate compound. Finally, the intermediate is coupled with 4-fluorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide shares structural similarities with other piperazine derivatives, such as 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine .
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Uniqueness
What sets this compound apart is its unique combination of a piperazine ring, a cyclohexyl group, and a fluorobenzamide moiety
Propiedades
Fórmula molecular |
C20H30FN3O |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H30FN3O/c1-2-23-12-14-24(15-13-23)20(10-4-3-5-11-20)16-22-19(25)17-6-8-18(21)9-7-17/h6-9H,2-5,10-16H2,1H3,(H,22,25) |
Clave InChI |
HMOQGXUNPZBNJS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14986398.png)
![N-(2,4-dimethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986401.png)
![2-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14986408.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14986419.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986420.png)
![ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14986424.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B14986439.png)
![Isopropyl 2-(2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B14986445.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986450.png)
![5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986457.png)

![N-(4-chlorophenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B14986465.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14986479.png)
